

Spectroscopic Characterization of 2-Allylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Allylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-allylbenzoic acid**, a molecule of interest in organic synthesis and drug discovery. The document details the expected data from proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses.

Core Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data for **2-allylbenzoic acid**. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Data for **2-Allylbenzoic Acid** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	broad s	1H	-COOH
~7.9 - 8.1	dd	1H	Ar-H (ortho to COOH)
~7.3 - 7.5	m	2H	Ar-H
~7.2 - 7.3	m	1H	Ar-H
~5.9 - 6.1	ddt	1H	-CH=CH ₂
~5.0 - 5.2	m	2H	-CH=CH ₂
~3.5 - 3.7	d	2H	Ar-CH ₂ -

Table 2: ¹³C NMR Data for **2-Allylbenzoic Acid** (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~172	C=O (Carboxylic Acid)
~141	Ar-C (quaternary, attached to allyl)
~137	-CH=CH ₂
~133	Ar-CH
~132	Ar-CH
~131	Ar-C (quaternary, attached to COOH)
~127	Ar-CH
~126	Ar-CH
~116	-CH=CH ₂
~39	Ar-CH ₂ -

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Absorption Bands for **2-Allylbenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3080-3010	Medium	=C-H stretch (Aromatic and Alkene)
2980-2850	Medium	C-H stretch (Alkane)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1640-1620	Medium	C=C stretch (Alkene)
1600-1450	Medium to Strong	C=C stretch (Aromatic)
1440-1395	Medium	C-H bend (Alkane)
1320-1210	Strong	C-O stretch (Carboxylic Acid)
990 and 910	Strong	=C-H bend (out-of-plane, Alkene)
750-700	Strong	Ar-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **2-Allylbenzoic Acid**

m/z Ratio	Predicted Fragment
162	[M] ⁺ (Molecular Ion)
145	[M - OH] ⁺
133	[M - C ₂ H ₅] ⁺
117	[M - COOH] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-allylbenzoic acid** are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2-allylbenzoic acid**.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **2-allylbenzoic acid** sample
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipettes and vials

Procedure:

- **Sample Preparation:** Weigh approximately 5-10 mg of **2-allylbenzoic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Add a small amount of TMS as an internal standard.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ^1H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

- **Data Processing:** Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-allylbenzoic acid**.

Materials:

- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **2-allylbenzoic acid** sample (solid)
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **2-allylbenzoic acid** sample onto the ATR crystal using a clean spatula.
- **Pressure Application:** Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- **Data Acquisition:** Acquire the FT-IR spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- **Data Analysis:** The software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- **Cleaning:** Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-allylbenzoic acid**.

Materials:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Direct insertion probe or GC-MS system
- **2-allylbenzoic acid** sample
- Volatile solvent (e.g., methanol or dichloromethane)

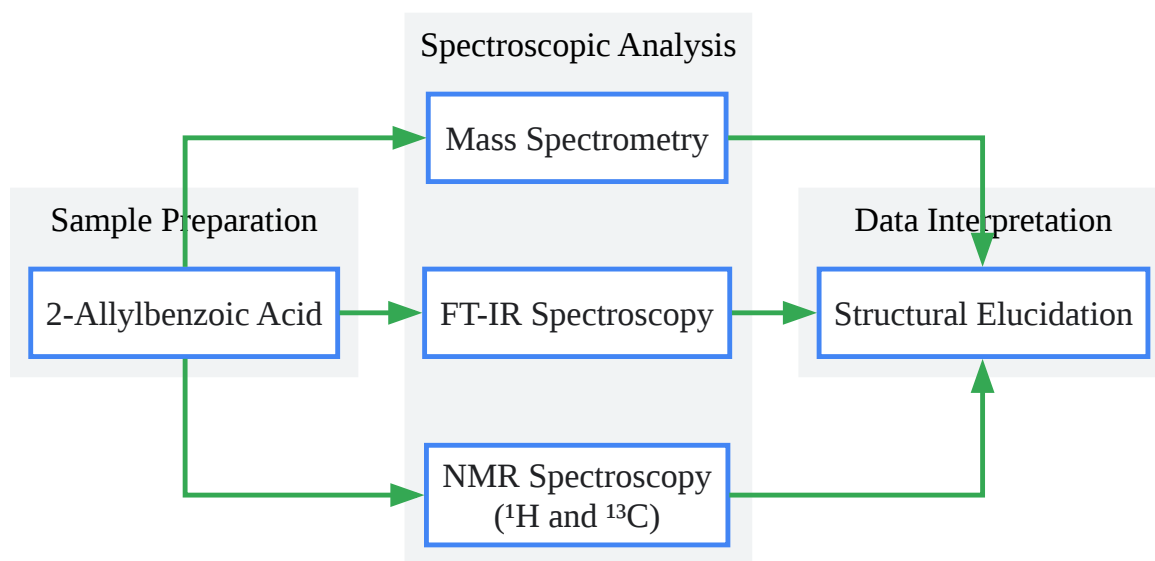
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-allylbenzoic acid** in a volatile solvent (e.g., 1 mg/mL).
- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a solution, a GC-MS system is suitable.
- Ionization: Ionize the sample using an appropriate method. EI is a common technique for this type of molecule.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **2-allylbenzoic acid**.



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Caption: Experimental workflow for spectroscopic characterization.

Molecular Structure and Key Spectroscopic Correlations

This diagram highlights the key structural features of **2-allylbenzoic acid** and their expected correlations in the various spectroscopic techniques.

2-Allylbenzoic Acid		
Aromatic Ring	Carboxylic Acid	Allyl Group
Ar-H ¹ H: ~7.2-8.1 ppm IR: ~3080, 1600-1450 cm ⁻¹	-COOH ¹ H: ~11-12 ppm (broad) ¹³ C: ~172 ppm IR: ~3300-2500, 1700 cm ⁻¹	-CH ₂ -CH=CH ₂ ¹ H: ~3.6, 5.1, 6.0 ppm ¹³ C: ~39, 116, 137 ppm IR: ~3080, 1640, 990, 910 cm ⁻¹
C ₁₀ H ₁₀ O ₂		

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